molecular formula C10H16ClN B1424396 (R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride CAS No. 1079650-53-5

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

Cat. No. B1424396
M. Wt: 185.69 g/mol
InChI Key: UQTBJFBMMKGXGS-SBSPUUFOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Resolution Processes

  • Synthesis of Cinacalcet Intermediate : The compound serves as a key intermediate in the synthesis of cinacalcet hydrochloride, which is used for treating secondary hyperparathyroidism. Efficient synthesis and practical resolution methods have been developed for large-scale production (Mathad et al., 2011).

Biotransformations and Green Chemistry

  • Plant-Mediated Biotransformations : It has been used in the context of green chemistry for enantioselective preparation of chiral molecules. Plant cells in natural deep eutectic solvents (NADES) were utilized for the reduction of 1-(3,4-dimethylphenyl)ethanone, showcasing the potential of plant-mediated biotransformations (Panić et al., 2017).

Antiamoebic Activity

  • Antiamoebic Properties : Research has been conducted on chalcones bearing N-substituted ethanamine, synthesized through the reaction with 2-chloro N-substituted ethanamine hydrochloride, showing promising antiamoebic activity (Zaidi et al., 2015).

Multifunctional Biocide

  • Biocide in Cooling Water Systems : 2-(Decyithio)Ethanamine Hydrochloride, a related compound, exhibits broad-spectrum activity against bacteria, fungi, and algae, and also enhances corrosion inhibition in recirculating cooling water systems (Walter & Cooke, 1997).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBJFBMMKGXGS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704143
Record name (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

CAS RN

1079650-53-5
Record name (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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